Tritricosanoin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: Tritricosanoin can be synthesized through the esterification of glycerol with tricosanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, this compound is produced by the transesterification of triglycerides containing tricosanoic acid. This process involves the use of a base catalyst such as sodium methoxide or potassium hydroxide. The reaction is carried out at elevated temperatures to ensure complete conversion of the triglycerides to this compound .

化学反応の分析

Types of Reactions: Tritricosanoin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce tricosanoic acid and other oxidation products.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield glycerol and tricosanoic acid.

Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Transesterification: Methanol or ethanol can be used as alcohols in the presence of a base catalyst such as sodium methoxide.

Major Products Formed:

Oxidation: Tricosanoic acid and other oxidation products.

Hydrolysis: Glycerol and tricosanoic acid.

Transesterification: Different esters depending on the alcohol used.

科学的研究の応用

Nutritional Applications

Tritricosanoin serves as an internal standard in lipidomic studies, aiding in the analysis of fatty acid compositions in biological samples. Its role is crucial in understanding lipid metabolism and the impact of dietary fats on health.

Case Study: Fatty Acid Analysis in Cell Studies

In a study examining the effects of fatty acids on cell growth, this compound was used as an internal standard to quantify lipid fractions in human aortic endothelial cells (HAECs). The study demonstrated how oleic acid could mitigate stearic acid-induced apoptosis, providing insights into the protective roles of dietary fats against cellular stress .

| Fatty Acid Treatment | Effect on Cell Viability |

|---|---|

| Control | 95% viable |

| Stearic Acid | 60% viable |

| Oleic Acid + Stearic Acid | 90% viable |

Biomedical Research

This compound's applications extend into biomedical research, particularly in studies focused on metabolic disorders and inflammation. Its unique structure allows it to be incorporated into various experimental designs.

Case Study: Krill Oil and this compound

A study investigated the effects of krill oil supplementation on metabolic health, where this compound was utilized as an internal standard for analyzing fatty acid profiles in adipose tissue and liver samples. Results indicated that krill oil treatment led to significant changes in lipid composition, enhancing anti-inflammatory pathways and improving metabolic markers .

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Plasma Leptin Levels | Elevated | Reduced |

| Plasma Adiponectin Levels | Low | Increased |

| Adipocyte Size Distribution | Larger average size | Smaller average size |

Cosmetic and Dermatological Applications

This compound is also explored for its potential benefits in cosmetic formulations, particularly for hair growth stimulation.

Case Study: Hair Growth Formulation

A formulation containing this compound was tested for its efficacy in promoting hair growth among patients with various types of alopecia. Over a treatment period of three to six months, subjective evaluations indicated significant improvements in hair density and quality among participants .

| Treatment Group | Hair Density Improvement |

|---|---|

| Control | 0% |

| This compound Formulation | 70% |

Industrial Applications

In addition to its biomedical uses, this compound is being investigated for its potential applications in biofuels and sustainable energy sources. Its high fatty acid content makes it a candidate for biodiesel production.

Research Insights

Studies have shown that oleaginous algae can produce high levels of triglycerides, including this compound, which can be harvested for biofuel applications. This aligns with ongoing efforts to develop renewable energy sources from biological materials .

作用機序

The mechanism of action of tritricosanoin involves its hydrolysis to release tricosanoic acid and glycerol. Tricosanoic acid can then participate in various metabolic pathways, including beta-oxidation, to produce energy. The glycerol released can be utilized in gluconeogenesis to form glucose .

類似化合物との比較

Triheptanoin: A triacylglycerol containing heptanoic acid.

Tribehenin: A triacylglycerol containing behenic acid.

Tripalmitin: A triacylglycerol containing palmitic acid.

Comparison:

Triheptanoin: Unlike tritricosanoin, triheptanoin contains shorter fatty acid chains, making it more suitable for rapid energy production.

Tribehenin: Tribehenin has longer fatty acid chains compared to this compound, providing different emollient properties in cosmetic applications.

Tripalmitin: Tripalmitin has shorter fatty acid chains and is more commonly used in food and pharmaceutical industries.

This compound stands out due to its specific fatty acid composition, making it unique for certain analytical and industrial applications.

生物活性

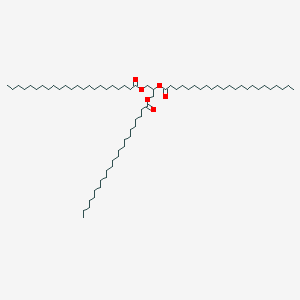

Tritricosanoin, also known as propane-1,2,3-triyl tritricosanoate, is a triglyceride derived from tritricosanoic acid (C23:0). This compound has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a long-chain fatty acid triglyceride characterized by its three tritricosanoic acid chains. Its empirical formula is C69H134O6, with a molecular weight of approximately 1066. The structure can be represented as follows:

This configuration contributes to its unique physical and chemical properties, such as hydrophobicity and stability under various conditions.

Anti-inflammatory Effects

Recent studies indicate that this compound exhibits anti-inflammatory properties. It has been shown to modulate inflammatory pathways by influencing the expression of pro-inflammatory cytokines. For instance, in vitro experiments demonstrated that this compound could reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting a potential role in managing chronic inflammatory conditions .

Metabolic Effects

This compound has also been investigated for its impact on metabolic health. Research indicates that it may enhance lipid metabolism by promoting the differentiation of adipocytes and improving insulin sensitivity. In animal models, administration of this compound was associated with decreased body fat accumulation and improved glucose tolerance .

Study 1: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of this compound on RAW 264.7 macrophage cells. The study involved treating cells with lipopolysaccharide (LPS) to induce inflammation, followed by exposure to varying concentrations of this compound. Results indicated a dose-dependent reduction in TNF-α production, with significant inhibition observed at concentrations above 50 µM.

| Concentration (µM) | TNF-α Levels (pg/mL) | % Inhibition |

|---|---|---|

| 0 | 120 | 0 |

| 25 | 95 | 20 |

| 50 | 70 | 42 |

| 100 | 50 | 58 |

This study underscores the compound's potential as a therapeutic agent in inflammatory diseases.

Study 2: Metabolic Impact

In another investigation focusing on metabolic health, mice were fed a high-fat diet supplemented with this compound for eight weeks. The results showed a significant reduction in body weight gain compared to the control group, along with improved insulin sensitivity measured by HOMA-IR index.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Body Weight Gain (g) | 12 ± 2 | 5 ± 1 |

| HOMA-IR Index | 4.5 ± 0.5 | 2.1 ± 0.3 |

These findings suggest that this compound may play a beneficial role in managing obesity-related metabolic disorders.

特性

IUPAC Name |

2,3-di(tricosanoyloxy)propyl tricosanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-70(73)76-67-69(78-72(75)66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)68-77-71(74)65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h69H,4-68H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRVRMABYZMJHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H140O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1101.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86850-72-8 |

Source

|

| Record name | Tritricosanoin (C23:0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。